molecular formula C8H12N2OS B6206887 dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone CAS No. 2060006-78-0

dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone

Cat. No.: B6206887
CAS No.: 2060006-78-0
M. Wt: 184.3
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Description

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is a chemical compound with a complex structure that includes a pyridine ring and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone typically involves the reaction of 5-methylpyridine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dimethyl-2,2’-dipyridyl: A related compound with similar structural features but different chemical properties.

    2,2’-Bipyridine: Another similar compound used in coordination chemistry and organic synthesis.

Uniqueness

Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is unique due to its specific combination of a pyridine ring and a sulfanone group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

2060006-78-0

Molecular Formula

C8H12N2OS

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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